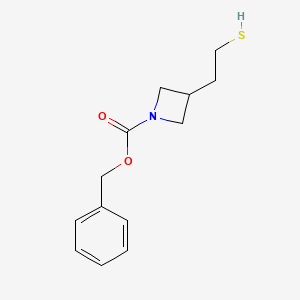
Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate: is a compound belonging to the azetidine class of heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl aziridine-1-carboxylate with ethyl diazoacetate in the presence of a catalyst to form the azetidine ring . Another approach includes the use of β-lactam synthon protocols to prepare functionally enriched heterocyclic scaffolds .
Industrial Production Methods: Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted azetidines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its ability to mimic natural amino acids makes it valuable in peptide and protein research .
Medicine: In medicinal chemistry, azetidines are explored for their potential as therapeutic agents. This compound may serve as a precursor for the synthesis of novel antibiotics and antiviral drugs .
Industry: Industrially, the compound can be used in the development of new materials with unique properties, such as polymers and catalysts .
Mecanismo De Acción
The mechanism of action of Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors by binding to their active sites. This interaction can alter the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate
- Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness: Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate is unique due to the presence of the mercaptoethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other azetidine derivatives that may lack the thiol functionality .
Propiedades
Fórmula molecular |
C13H17NO2S |
|---|---|
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
benzyl 3-(2-sulfanylethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO2S/c15-13(14-8-12(9-14)6-7-17)16-10-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 |
Clave InChI |
ODACFXNNABJQGO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)OCC2=CC=CC=C2)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















